molecular formula C17H14N2O4 B5666692 2-(1,3-benzodioxol-5-yl)-5-(4-ethoxyphenyl)-1,3,4-oxadiazole

2-(1,3-benzodioxol-5-yl)-5-(4-ethoxyphenyl)-1,3,4-oxadiazole

Cat. No. B5666692
M. Wt: 310.30 g/mol
InChI Key: WONOTZPZBOTBDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles involves oxidative cyclization of hydrazones, which can be derived from various starting materials. For instance, the oxidative cyclization using chloramine-T as an oxidant has been demonstrated for synthesizing a series of 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles, showcasing the versatility of the synthetic methods available for this compound class (Gaonkar, Rai, & Prabhuswamy, 2006).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives has been extensively studied using various spectroscopic techniques and X-ray diffraction studies. For example, the structure of certain 1,3,4-oxadiazole derivatives was confirmed by X-ray diffraction, providing detailed insights into their molecular geometry and electronic structure (Sharma et al., 2016).

Chemical Reactions and Properties

1,3,4-Oxadiazole derivatives undergo various chemical reactions, reflecting their chemical properties. They have been used in reactions with benzyl amine, ethylene diamine, and o-phenylene diamine to afford compounds with better stabilized push-pull systems, indicating their reactivity towards nucleophilic substitution reactions (Paepke et al., 2009).

Physical Properties Analysis

The physical properties of 1,3,4-oxadiazoles, such as melting points, solubility, and crystal structure, have been studied to understand their behavior in different environments. The crystal structure analysis provides insights into the packing, hydrogen bonding, and other intermolecular interactions critical for their physical stability and solubility (Sharma et al., 2016).

Chemical Properties Analysis

The chemical properties of 1,3,4-oxadiazoles are characterized by their reactivity towards various chemical reagents and conditions. Their participation in different types of reactions, such as cyclization, substitution, and addition reactions, highlights their chemical versatility and reactivity. This makes them interesting candidates for further chemical modifications and applications in different fields (Paepke et al., 2009).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-(4-ethoxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-2-20-13-6-3-11(4-7-13)16-18-19-17(23-16)12-5-8-14-15(9-12)22-10-21-14/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONOTZPZBOTBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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